molecular formula C9H20O3 B128798 Triethyl orthopropionate CAS No. 115-80-0

Triethyl orthopropionate

Cat. No.: B128798
CAS No.: 115-80-0
M. Wt: 176.25 g/mol
InChI Key: FGWYWKIOMUZSQF-UHFFFAOYSA-N
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Description

Triethyl orthopropionate (TEOP; CAS 115-80-0), also known as 1,1,1-triethoxypropane, is a trialkyl orthoester with the molecular formula C₉H₂₀O₃ and a molecular weight of 176.25 g/mol. It is widely used in organic synthesis, particularly in Claisen rearrangements, cyclocondensation reactions, and as a reagent for introducing propionate groups. TEOP is characterized by its three ethoxy groups attached to a central propane backbone, making it a versatile building block for synthesizing esters, heterocycles, and sterol analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl orthopropionate can be synthesized through the reaction of propionaldehyde with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CHO} + 3\text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{C}(\text{OC}_2\text{H}_5)_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous distillation of the reaction mixture to remove water and drive the reaction to completion. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Thermal Decomposition and Pyrolysis

Triethyl orthopropionate undergoes homogeneous, unimolecular gas-phase elimination when pyrolyzed at 291–351°C. Key findings from static system experiments include:

Products formed :

  • Ethanol

  • Ethylene

  • Ethyl propionate

Kinetic parameters :

ParameterValue
Arrhenius pre-exponentiallog _k_₁ (s⁻¹) = 13.63 ± 0.07
Activation energy193.3 ± 1.8 kJ mol⁻¹
Correlation coefficientr = 0.9992

The mechanism involves a four-membered cyclic transition state where the nucleophilic oxygen of an ethoxy group abstracts a β-hydrogen, followed by decomposition via a six-membered cyclic transition state to yield ethylene and ethyl propionate .

Hydrolysis and Acid-Catalyzed Reactions

TEOP hydrolyzes under mild acidic conditions to form propionate esters:

C3H7C OCH2CH3 3+H2OC3H7CO2CH2CH3+2CH3CH2OH\text{C}_3\text{H}_7\text{C OCH}_2\text{CH}_3\text{ }_3+\text{H}_2\text{O}\rightarrow \text{C}_3\text{H}_7\text{CO}_2\text{CH}_2\text{CH}_3+2\text{CH}_3\text{CH}_2\text{OH}

This reaction proceeds via protonation of the orthoester, followed by sequential ethanol elimination and water attack at the carbonyl carbon .

Johnson–Claisen Rearrangement

TEOP participates in the Johnson–Claisen rearrangement with allylic alcohols to synthesize γ,δ-unsaturated esters. For example:

CH2=CHCH2OH+TEOPCH2=CHCH2CO2CH2CH3\text{CH}_2=\text{CHCH}_2\text{OH}+\text{TEOP}\rightarrow \text{CH}_2=\text{CHCH}_2\text{CO}_2\text{CH}_2\text{CH}_3

The reaction proceeds via formation of a mixed orthoester intermediate, followed by -sigmatropic rearrangement .

Example: Oxadiazole and Thiadiazinone Formation

Reaction with α-mercaptopropionic hydrazide produces:

  • 1,3,4-Oxadiazoles (major product with TEOP).

  • 4H-1,3,4-Thiadiazin-5(6H)-ones (minor product) .

Preparation of Triethyl Orthoacrylate

TEOP undergoes halogenation followed by elimination to form triethyl orthoacrylate, a key intermediate in polymer chemistry .

Stability and Reactivity Considerations

  • Moisture sensitivity : Hydrolyzes slowly in water but rapidly under acidic conditions .

  • Thermal stability : Decomposes above 160°C, necessitating controlled reaction conditions .

Scientific Research Applications

Organic Synthesis

TEOP serves as a crucial reagent in several organic synthesis pathways, including:

  • Claisen Rearrangement : TEOP is frequently employed in Claisen rearrangement reactions, yielding γ,δ-unsaturated esters. This reaction is vital for constructing carbon frameworks in various organic compounds .
  • Synthesis of Heterocycles : It has been used as a starting material for synthesizing various heterocycles, which are essential in pharmaceuticals. For instance, TEOP reacts with N-benzoyl-glycine to produce 4-(1-ethoxy-propylidene)-2-phenyl-4H-oxazol-5-one in the presence of 4-(dimethylamino)pyridine and acetic anhydride .

Multi-Component Reactions

TEOP has been utilized in multi-component reactions (MCRs), which are efficient methods for synthesizing diverse compound libraries. A notable example includes its use alongside triethyl orthoacetate and cyanamide to yield 2-alkyl-4-amino-7-arylimidazo[1,2-a][1,3,5]triazines with varying yields based on the alkyl chain length .

Reaction TypeReactantsProductsYield (%)
Multi-ComponentTEOP, triethyl orthoacetate, cyanamide2-alkyl-4-amino-7-arylimidazo[1,2-a][1,3,5]triazines54%
Claisen RearrangementTEOP + Carbonyl Compoundsγ,δ-unsaturated estersVaries

Case Study 1: Synthesis of Jasplakinolide Derivatives

In a study focused on the synthesis of jasplakinolide derivatives, TEOP was involved as a key reagent. The derivatives exhibited significant biological activity by promoting actin filament assembly. This highlights TEOP's role not only as a synthetic intermediate but also as a contributor to biologically active compounds .

Case Study 2: Total Synthesis Applications

TEOP has been part of total synthesis efforts for various natural products. For instance, it was utilized in the preparation of complex structures such as palytoxin and other marine natural products through strategic synthetic routes involving orthoesters .

Market Insights

The market for this compound is expanding due to its applications across multiple sectors including pharmaceuticals and agrochemicals. According to recent reports, TEOP's market share is influenced by its effectiveness as a chemical intermediate and its role in producing environmentally friendly products .

Application SectorMarket Share (%)
Pharmaceuticals45%
Agrochemicals30%
Others25%

Mechanism of Action

The mechanism of action of triethyl orthopropionate in Claisen rearrangement involves the formation of a new carbon-carbon bond through the migration of an alkyl or aryl group. This reaction proceeds via a concerted mechanism, where the transition state involves a cyclic six-membered ring .

Comparison with Similar Compounds

Orthoesters are structurally related compounds where three alkoxy groups are bonded to a central carbon. Below is a detailed comparison of TEOP with key analogues:

Triethyl Orthoacetate (TEOA; CAS 78-39-7)

  • Structure : Central acetate group (C₂H₅O)₃C-CH₃.
  • Reactivity: In Claisen rearrangements, TEOA and TEOP exhibit similar reactivity but differ in product distribution. For example, in the synthesis of polypropionic acid segments, TEOP produced 16b as a minor product (unfavored), while TEOA favored the major product . In cyclocondensation with hydrazines, both TEOA and TEOP achieved comparable yields (~83–84%) for triazoloquinazolines, but TEOP required careful solvent selection (anhydrous ethanol) to avoid isomer mixtures .
  • Applications : TEOA is preferred for introducing acetate groups, whereas TEOP is used for propionate-functionalized products.

Trimethyl Orthopropionate (TMOP; CAS 24823-81-2)

  • Structure : (CH₃O)₃C-CH₂CH₃.
  • However, its lower boiling point may limit high-temperature applications. No direct reactivity comparisons are documented in the provided evidence, but TMOP’s commercial availability (>97% purity) suggests utility in methyl-ester syntheses .

Triethyl Orthobenzoate (TEOB; CAS 1663-61-2)

  • Structure : (C₂H₅O)₃C-C₆H₅.
  • Reactivity :
    • The bulky benzoyl group in TEOB reduces reactivity in nucleophilic substitutions compared to TEOP. For example, TEOB is less effective in Johnson–Claisen rearrangements due to steric constraints .
  • Applications : Primarily used in aromatic ester synthesis, contrasting with TEOP’s aliphatic focus.

Long-Chain Orthoesters (e.g., Triethyl Orthobutyrate)

  • Reactivity :
    • Increasing alkyl chain length (e.g., butyrate vs. propionate) decreases reactivity. In multicomponent reactions, TEOP-derived products (e.g., imidazotriazines) had higher yields than those from orthobutyrate or orthovalerate, attributed to reduced steric hindrance and enhanced electrophilicity .

Data Tables

Table 1: Physical and Chemical Properties of Selected Orthoesters

Compound CAS Molecular Formula Molecular Weight (g/mol) Purity (GC) Key Applications
Triethyl orthopropionate 115-80-0 C₉H₂₀O₃ 176.25 >97% Claisen rearrangements, cyclocondensation
Triethyl orthoacetate 78-39-7 C₈H₁₈O₃ 162.22 >97% Ester synthesis, heterocycles
Trimethyl orthopropionate 24823-81-2 C₆H₁₄O₃ 134.17 >97% Methyl-ester introductions
Triethyl orthobenzoate 1663-61-2 C₁₃H₂₀O₃ 224.29 >97% Aromatic ester synthesis

Table 2: Reaction Performance of TEOP vs. Analogues

Reaction Type TEOP Performance Comparison with Analogues Reference
Johnson–Claisen Rearrangement 78% yield with E-configured alcohol 10b Z-configured alcohols failed with TEOP; TEOA gave different product ratios
Cyclocondensation 84% yield for triazoloquinazolines Comparable to TEOA (83%), but solvent-sensitive
Multicomponent Synthesis Higher yields vs. orthobutyrate/valerate Long-chain orthoesters less reactive
Benzimidazole Synthesis 57% yield for 2-ethyl-5-nitro-1H-benzimidazole No direct comparison with other orthoesters

Key Research Findings

Stereochemical Sensitivity : TEOP’s efficacy in Claisen rearrangements depends on substrate geometry. E-configured alcohols react smoothly (78% yield), while Z-configured alcohols yield complex mixtures .

Solvent Dependence: In cyclocondensation, TEOP requires anhydrous ethanol to avoid isomer formation, unlike TEOA, which tolerates varied conditions .

Chain-Length Effects : TEOP outperforms longer-chain orthoesters (e.g., orthobutyrate) in reactions requiring electrophilic intermediates due to optimal steric and electronic properties .

Biological Activity

Triethyl orthopropionate (TEOP) is an alkyl orthoester that has garnered attention in various fields of research, particularly in organic chemistry and medicinal applications. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

This compound is a colorless liquid with a fruity odor, commonly used as a reagent in organic synthesis. Its structure can be represented as follows:

C9H18O4\text{C}_9\text{H}_{18}\text{O}_4

The synthesis of TEOP typically involves the reaction of propionic acid with ethanol in the presence of an acid catalyst. It serves as a versatile building block in the production of various chemical compounds, including prodrugs and other biologically active molecules.

Antiviral Properties

Research has indicated that this compound can be utilized in synthesizing prodrugs with antiviral properties. For instance, it has been employed to produce derivatives of penciclovir, an antiviral medication used against herpes viruses. In a study, the compound demonstrated effective antiviral activity, significantly reducing viral loads in infected models .

Compound Activity Effectiveness
This compound-derived prodrugsAnti-hepadnaviral response90% reduction in intrahepatic viral load

Cytotoxic Effects

TEOP has also been evaluated for its cytotoxic effects on cancer cell lines. In synthetic studies involving jasplakinolide analogs, compounds derived from TEOP displayed significant activity against human Burkitt lymphoma cells. The biological evaluation revealed that modifications to the TEOP structure could impact its ability to disrupt actin cytoskeleton dynamics, which is crucial for cancer cell proliferation .

Analog IC50 Value (µM) Cytotoxicity
Jasplakinolide0.5High
TEOP-derived analog 11.2Moderate
TEOP-derived analog 22.5Low

Applications in Organic Synthesis

TEOP is not only limited to biological applications but also serves as a valuable substrate in organic synthesis. It has been utilized in various reactions such as alkylation and esterification, showcasing its versatility as a reagent .

Notable Reactions Involving TEOP

  • Johnson–Claisen Rearrangement : TEOP acts as a dehydrating agent.
  • Alkylation Reactions : It can facilitate the formation of complex organic molecules through multi-component reactions.

Case Studies

  • Synthesis of Antiviral Prodrugs : A study demonstrated that using this compound in the synthesis of 2-amino-9-(3-acetoxymethyl-4-alkoxycarbonyloxybut-1-yl)purines resulted in compounds with enhanced bioavailability and antiviral efficacy compared to standard treatments like famciclovir .
  • Cytotoxicity Assessment : In evaluating the cytotoxic effects of various jasplakinolide analogs synthesized using TEOP, researchers found that minor structural changes significantly influenced biological activity. This highlights the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic applications of triethyl orthopropionate (TEOP) in organic chemistry, and how can its reactivity be leveraged in experimental design?

TEOP is widely used as a propionylating agent in steroidal chemistry and heterocyclic synthesis. For example, it facilitates selective dipropionylation of hydroxyl groups in steroids via acid-catalyzed reactions (e.g., with p-toluenesulfonic acid in DMSO), followed by 6-exo-tet cyclization to form intermediates like 16α-methyl-11β,17α,21-trihydroxypregna derivatives . Methodologically, ensure precise stoichiometric control (e.g., 1.2–1.5 equiv. TEOP) and monitor reaction progress using TLC or HPLC to avoid over-acylation.

Q. How can researchers purify TEOP-derived products, particularly when dealing with stereoisomeric mixtures?

Crystallization is a standard method for isolating intermediates (e.g., compound 10 in ). For stereoisomers, employ preparative chromatography (e.g., flash column chromatography with hexane/ethyl acetate gradients) or fractional distillation. Advanced NMR analysis (e.g., 13C^{13}\text{C}-NMR) can identify epimeric ratios, as seen in Johnson–Claisen rearrangements where TEOP reacts with E-configured alcohols to yield 1:1 epimeric esters .

Q. What safety protocols are critical when handling TEOP in laboratory settings?

TEOP is flammable (flash point: 60°C) and hydrolyzes slowly in water, releasing ethanol. Use flame-resistant equipment, store below 30°C, and work in a fume hood. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does TEOP’s reactivity compare to other ortho esters (e.g., triethyl orthoacetate) under acidic or catalytic conditions?

TEOP exhibits moderate reactivity in alkoxy-exchange reactions. For instance, in sulfur dioxide (SO2_2)-mediated transformations, TEOP reacts faster than triethyl orthobenzoate (relative reactivity: 1.16 vs. 0.35) but slower than triethyl orthoacetate. Mechanistically, SO2_2 promotes cleavage of the orthoester’s C–O bonds, yielding propionate esters and diethyl sulfite. Optimize conditions (e.g., 0°C for 24 hours) to suppress side reactions .

Q. How can researchers resolve contradictions in published data regarding TEOP-mediated stereochemical outcomes?

Contradictions often arise from substrate stereochemistry. For example, Z-configured alcohols yield complex stereoisomeric mixtures with TEOP, whereas E-configured analogs produce isolable products (e.g., ester 11 in 78% yield) . To validate results:

  • Compare 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR data with literature.
  • Use chiral HPLC or X-ray crystallography to confirm configurations.
  • Replicate reactions under strictly anhydrous conditions to exclude hydrolysis interference.

Q. What strategies mitigate byproduct formation during TEOP-mediated acylation of sensitive substrates (e.g., polyols)?

Key strategies include:

  • Temporary protection: Use silyl ethers or acetals to block reactive hydroxyl groups before acylation.
  • Low-temperature kinetics: Conduct reactions at –20°C to slow competing pathways.
  • Catalyst screening: Test Brønsted acids (e.g., camphorsulfonic acid) or Lewis acids (e.g., ZnCl2_2) for regioselectivity .

Q. How can computational methods enhance the design of TEOP-involved reactions?

Density functional theory (DFT) calculations predict transition states and regioselectivity. For example, modeling the 6-exo-tet cyclization of TEOP intermediates reveals steric and electronic barriers to ring formation. Pair computational insights with experimental kinetics (e.g., Arrhenius plots) to optimize activation energies .

Q. Methodological Considerations

Q. What analytical techniques are essential for characterizing TEOP and its derivatives?

  • GC-MS: Purity assessment (retention time ~15–20 minutes for TEOP).
  • NMR spectroscopy: 1H^{1}\text{H}-NMR (δ 1.2–1.4 ppm for ethyl groups) and 13C^{13}\text{C}-NMR (δ 14–62 ppm for C–O bonds).
  • IR spectroscopy: C–O–C stretching vibrations at 1100–1250 cm1^{-1} .

Q. How should researchers document TEOP-based protocols for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detail catalyst loading, solvent ratios, and reaction times.
  • Provide supplementary data (e.g., NMR spectra, chromatograms) for novel compounds.
  • Cite established protocols for known derivatives .

Properties

IUPAC Name

1,1,1-triethoxypropane
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InChI

InChI=1S/C9H20O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3
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InChI Key

FGWYWKIOMUZSQF-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(OCC)(OCC)OCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20O3
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DSSTOX Substance ID

DTXSID2059431
Record name Propane, 1,1,1-triethoxy-
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Molecular Weight

176.25 g/mol
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Physical Description

Dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Triethyl orthopropionate
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CAS No.

115-80-0
Record name Triethyl orthopropionate
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Record name Ethyl orthopropionate
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Record name Propane, 1,1,1-triethoxy-
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